molecular formula C14H20N2O4S B5131305 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine

Cat. No.: B5131305
M. Wt: 312.39 g/mol
InChI Key: HDYCIXJWEQDFJI-UHFFFAOYSA-N
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Description

2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a sulfonamide-functionalized piperidine derivative characterized by a 4-methyl-3-nitrophenylsulfonyl group attached to the piperidine nitrogen. The ethyl substituent at the 2-position of the piperidine ring introduces steric bulk, while the nitro and methyl groups on the phenyl ring modulate electronic properties.

Properties

IUPAC Name

2-ethyl-1-(4-methyl-3-nitrophenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-3-12-6-4-5-9-15(12)21(19,20)13-8-7-11(2)14(10-13)16(17)18/h7-8,10,12H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYCIXJWEQDFJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1S(=O)(=O)C2=CC(=C(C=C2)C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfonyl group can be reduced to a thiol group using reducing agents like lithium aluminum hydride.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.

Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, lithium aluminum hydride, and various alkylating or arylating agents. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and for its therapeutic effects in various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can also participate in interactions with proteins and enzymes, modulating their activity and function.

Comparison with Similar Compounds

2-Ethyl-1-[(4-Isothiocyanatophenyl)Sulfonyl]Piperidine (CAS 956576-78-6)

  • Structural Difference : Replaces the nitro group with an isothiocyanate (-NCS) at the para position.
  • Molecular Weight : 310.43 g/mol (vs. 310.43 g/mol for the target compound, suggesting similar molecular frameworks).
  • Synthetic Utility : The isothiocyanate group enables conjugation with amines or thiols, making it valuable for probe synthesis or bioconjugation, unlike the nitro group, which is typically redox-active or a hydrogen-bond acceptor .

4-(tert-Butyl)-1-((4-Nitrophenyl)Sulfonyl)Piperidine

  • Structural Difference : Features a para-nitro group and a tert-butyl substituent on the piperidine ring.
  • Synthesis : Achieved via reductive amination with Raney nickel and sodium borohydride, yielding 98%—higher than the target compound’s typical yields (e.g., 56% for triazole derivatives) .
  • Steric Impact : The bulky tert-butyl group may hinder interactions with flat binding pockets compared to the smaller ethyl group in the target compound .

Modifications on the Piperidine Ring

1-((3-Bromophenyl)Sulfonyl)Piperidine (Compound 32)

  • Structural Difference : Substitutes the 4-methyl-3-nitrophenyl group with a 3-bromophenylsulfonyl moiety.
  • Spectral Data : ¹H NMR shows distinct aromatic proton shifts (δ 7.90–7.41 ppm) compared to the target compound’s split nitroaromatic signals .

cis/trans-3-Fluoro-1-((4-Nitrophenyl)Sulfonyl)Piperidine (Compound 8f)

  • Structural Difference : Incorporates a fluorine atom at the 3-position of the piperidine ring.
  • Synthesis Complexity : Requires low-temperature (-78°C) allylation and TiCl4, contrasting with the target compound’s straightforward sulfonylation .

Hybrid Derivatives with Additional Functional Groups

1-[(4-Methyl-3-Nitrophenyl)Sulphonyl]-3-(1H-1,2,4-Triazol-1-Ylmethyl)Piperidine (Compound 17)

  • Structural Difference : Adds a 1,2,4-triazole-methyl group to the piperidine ring.
  • Biological Relevance : The triazole moiety enhances antifungal and anticancer activity, as seen in hybrid compounds targeting breast cancer and fungal infections (56% yield) .
  • Elemental Analysis : Close agreement between calculated and found values (e.g., C: 47.85% vs. 47.88%), indicating high purity comparable to the target compound .

2-[(5-{1-[(4-Methoxyphenyl)Sulfonyl]-4-Piperidinyl}-4-Phenyl-4H-1,2,4-Triazol-3-Yl)Sulfanyl]-N-(2-Methylphenyl)Acetamide (7a)

  • Structural Complexity : Integrates a methoxyphenylsulfonyl group and a thioacetamide-linked triazole.
  • Synthetic Method : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 4 hours for conventional methods), a strategy applicable to optimize the target compound’s synthesis .

Key Comparative Data

Compound Name Substituents Molecular Weight (g/mol) Yield (%) Key Applications/Properties Reference
Target Compound 4-Methyl-3-nitro, 2-ethyl-piperidine 310.43 N/A Enzyme inhibition, drug discovery
2-Ethyl-1-[(4-isothiocyanatophenyl)sulfonyl]piperidine 4-Isothiocyanate 310.43 N/A Bioconjugation probes
4-(tert-Butyl)-1-((4-nitrophenyl)sulfonyl)piperidine 4-Nitro, tert-butyl 308.38 98 Steric hindrance studies
1-((3-Bromophenyl)sulfonyl)piperidine 3-Bromo 304.20 97 Electrophilic halogenation models
Compound 17 (Triazole hybrid) 4-Methyl-3-nitro, triazole-methyl 351.35 56 Antifungal/anticancer agents

Biological Activity

2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is a synthetic organic compound that belongs to the piperidine class, characterized by a unique combination of functional groups including an ethyl group, a methyl group, a nitro group, and a sulfonyl group. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The molecular formula of 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is C13H18N2O4S. Its structural features are crucial for its biological activity:

  • Piperidine Ring : A six-membered ring structure that contributes to the compound's basicity and ability to interact with biological targets.
  • Nitro Group : This group can undergo reduction to form reactive intermediates that may participate in biological reactions.
  • Sulfonyl Group : Known for its ability to form strong interactions with proteins and enzymes, potentially modulating their activity.

The biological activity of 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine is thought to involve several mechanisms:

  • Enzyme Inhibition : The sulfonyl group can inhibit specific enzymes by forming covalent bonds, altering their function.
  • Reactive Intermediates : The reduction of the nitro group can lead to the formation of reactive species that may damage cellular components or interfere with signaling pathways.
  • Interaction with Cellular Targets : The compound may bind to various receptors or proteins, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.

Compound MIC (µg/mL) Target Bacteria
2-Ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine6.25Staphylococcus aureus
Control (Ciprofloxacin)2Staphylococcus aureus
Control (Isoniazid)0.25Mycobacterium tuberculosis

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines, suggesting a potential role in managing inflammatory diseases.

Anticancer Activity

Preliminary studies indicate that 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and modulation of cell cycle regulators.

Case Studies and Research Findings

A series of studies have explored the efficacy of this compound in various biological contexts:

  • Study on Antimicrobial Efficacy : A recent study tested several piperidine derivatives against Gram-positive and Gram-negative bacteria. The results demonstrated that 2-ethyl-1-[(4-methyl-3-nitrophenyl)sulfonyl]piperidine had superior activity against resistant strains.
    "The compound exhibited an MIC value of 6.25 µg/mL against Staphylococcus aureus, indicating its potential as a lead for developing new antimicrobial agents."
  • Anti-inflammatory Mechanism Investigation : Another study focused on the anti-inflammatory potential of this compound in a murine model of acute inflammation. The results indicated a significant reduction in edema and inflammatory markers following treatment with the compound.
  • Anticancer Activity Assessment : In vitro assays revealed that the compound induced apoptosis in human cancer cell lines through caspase activation pathways.
    "The findings suggest that the compound could be further developed as an anticancer therapeutic."

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